2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropan-2-yl group and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the acylation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 2-acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as 1,1,1,3,3,3-hexafluoro-2-propanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The hexafluoropropan-2-yl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzothiophene ring may interact with hydrophobic pockets within the target protein, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-galactopyranose
- 2-Acetamido-1,2-dideoxynojirimycin
- Acetazolamide
Uniqueness
Compared to similar compounds, 2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its hexafluoropropan-2-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable tool in various scientific applications.
Properties
Molecular Formula |
C14H15F6N3O2S |
---|---|
Molecular Weight |
403.35 g/mol |
IUPAC Name |
2-[(2-acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H15F6N3O2S/c1-6(24)22-12(13(15,16)17,14(18,19)20)23-11-9(10(21)25)7-4-2-3-5-8(7)26-11/h23H,2-5H2,1H3,(H2,21,25)(H,22,24) |
InChI Key |
ICVPCUFXHVJHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Origin of Product |
United States |
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